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Compound of Interest

Compound Name: [Tyr11]-Somatostatin

Cat. No.: B13812230

A detailed examination of [Tyrl1l]-Somatostatin and its parent peptide, Somatostatin-14,
reveals subtle yet significant differences in their biochemical and functional properties. While
both peptides are potent inhibitors of hormone secretion, the substitution of tyrosine at position
11 in [Tyrll]-Somatostatin influences its utility in research, particularly in radioligand binding
assays.

This guide provides a comprehensive comparison of [Tyrll]-Somatostatin and Somatostatin-
14, focusing on their structure, receptor binding affinity, biological activity, and the signaling
pathways they modulate. The information is intended for researchers, scientists, and drug
development professionals working with somatostatin analogs.

Structural Comparison: A Single Amino Acid
Substitution

Somatostatin-14 is a cyclic tetradecapeptide with the amino acid sequence Ala-Gly-Cys-Lys-
Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, featuring a disulfide bond between the cysteine
residues at positions 3 and 14.[1] [Tyrl1l]-Somatostatin is a synthetic analog of Somatostatin-
14 where the phenylalanine (Phe) residue at position 11 is replaced by a tyrosine (Tyr) residue.
This seemingly minor alteration has important implications for its use in experimental settings.
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Feature Somatostatin-14 [Tyrll]-Somatostatin
Amino Acid Sequence AGCKNFFWKTFTSC AGCKNFFWKTYTSC
Molecular Formula C76H104N18019S2 C76H104N18020S2
Disulfide Bridge Cys3 - Cysl4 Cys3 - Cysl4

Receptor Binding Affinity: A Tale of Two Ligands

Both Somatostatin-14 and [Tyrl1l]-Somatostatin exert their effects by binding to a family of
five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5). While
direct comparative binding data for the non-radiolabeled forms is not extensively published, the
available information, primarily from competitive binding assays using radiolabeled [Tyr11]-
Somatostatin, allows for an indirect assessment.

In studies using [1251]Tyr11-SRIH (radiolabeled [Tyrl1l]-Somatostatin) as the tracer,
unlabeled Somatostatin-14 has been shown to inhibit its binding with high affinity. For instance,
in human pituitary adenoma cell membranes, Somatostatin-14 (referred to as SRIH-14)
exhibited an ID50 of 0.32 nM in displacing the radioligand.[2][3] Another database entry
indicates a Ki value of 0.1 nM for Somatostatin-14 at the rat SSTR1, again determined through
competitive binding with [125I-Tyrl1l]somatostatin.[4]

The tyrosine residue in [Tyrl1l]-Somatostatin allows for straightforward iodination to produce a
high-affinity radioligand, [125I-Tyr11]Somatostatin, which is widely used in receptor binding
studies.[5] One study noted that the biologic and binding activities of [125I-Tyrl1]somatostatin
are very similar to those of the native Somatostatin-14 peptide.[6] This suggests that the
substitution at position 11 does not dramatically alter the intrinsic binding properties of the
peptide to a degree that would invalidate its use as a research tool.

Quantitative Binding Data Summary
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Biological Activity: Inhibition of Hormone Secretion

The primary biological function of somatostatin and its analogs is the inhibition of the release of
various hormones, including growth hormone (GH), insulin, and glucagon.[7]

Somatostatin-14 is a potent inhibitor of GH release.[8] Studies on human pituitary adenoma
cells have demonstrated that Somatostatin-14 can significantly suppress GH secretion.[9][10]
While direct, quantitative comparisons of the inhibitory potency (e.g., IC50 values) of [Tyr11]-
Somatostatin and Somatostatin-14 on GH release are not readily available in the reviewed
literature, the general understanding is that [Tyrl1]-Somatostatin retains a biological activity
profile that is very similar to the native peptide.[6]

Signaling Pathways: A Common Mechanism of
Action

Upon binding to their receptors, both Somatostatin-14 and its analogs, including [Tyr11]-
Somatostatin, trigger a cascade of intracellular signaling events. The somatostatin receptors
are coupled to inhibitory G-proteins (Gi/o). The activation of these receptors leads to the
inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (CAMP) levels.[2]
[9] This, in turn, affects downstream effectors such as protein kinase A (PKA) and modulates
the activity of various ion channels, including potassium and calcium channels. The overall
effect is a reduction in cellular excitability and hormone secretion.

While different SSTR subtypes can couple to distinct signaling pathways, there is no evidence
to suggest that the single amino acid substitution in [Tyrl1]-Somatostatin fundamentally alters
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the primary signaling mechanism compared to Somatostatin-14. Both peptides are expected to
follow the canonical somatostatin signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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